![molecular formula C11H21N3O6P+ B14782230 [3-Amino-4-[[1-(1-carboxyethylamino)-1-oxopropan-2-yl]amino]-4-oxobutyl]-(hydroxymethyl)-oxophosphanium](/img/structure/B14782230.png)
[3-Amino-4-[[1-(1-carboxyethylamino)-1-oxopropan-2-yl]amino]-4-oxobutyl]-(hydroxymethyl)-oxophosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-Amino-4-[[1-(1-carboxyethylamino)-1-oxopropan-2-yl]amino]-4-oxobutyl]-(hydroxymethyl)-oxophosphanium is a complex organic cation This compound is notable for its unique structure, which includes multiple functional groups such as amino, carboxyethylamino, and oxophosphanium groups
Vorbereitungsmethoden
The synthesis of [3-Amino-4-[[1-(1-carboxyethylamino)-1-oxopropan-2-yl]amino]-4-oxobutyl]-(hydroxymethyl)-oxophosphanium involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of Intermediate Amines: The initial step involves the preparation of intermediate amines through reactions such as amination or reductive amination.
Coupling Reactions: The intermediate amines are then coupled with other reactants to form the desired compound. This step may involve the use of coupling agents and catalysts to facilitate the reaction.
Oxidation and Reduction: The compound undergoes oxidation and reduction reactions to introduce or modify functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Purification: The final product is purified using techniques such as chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods for this compound may involve continuous-flow synthesis, which offers advantages such as higher productivity and improved safety compared to traditional batch synthesis .
Analyse Chemischer Reaktionen
[3-Amino-4-[[1-(1-carboxyethylamino)-1-oxopropan-2-yl]amino]-4-oxobutyl]-(hydroxymethyl)-oxophosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide, leading to the formation of oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert oxo groups to hydroxyl groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Cyclization: The compound can undergo intramolecular cyclization to form cyclic structures, which may involve the use of bases or acids as catalysts.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives .
Wissenschaftliche Forschungsanwendungen
[3-Amino-4-[[1-(1-carboxyethylamino)-1-oxopropan-2-yl]amino]-4-oxobutyl]-(hydroxymethyl)-oxophosphanium has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of polyfunctional derivatives and heterocycles.
Biology: It is used in the study of enzyme inhibition and protein interactions, as it can act as a competitive inhibitor for certain enzymes.
Medicine: The compound has potential therapeutic applications, including the development of drugs targeting specific enzymes or pathways.
Industry: It is used in the production of high-energy materials and other industrial chemicals
Wirkmechanismus
The mechanism of action of [3-Amino-4-[[1-(1-carboxyethylamino)-1-oxopropan-2-yl]amino]-4-oxobutyl]-(hydroxymethyl)-oxophosphanium involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor for certain enzymes, binding to their active sites and preventing their normal function. This inhibition can lead to changes in metabolic pathways and cellular processes. The specific molecular targets and pathways involved depend on the context of its application .
Vergleich Mit ähnlichen Verbindungen
[3-Amino-4-[[1-(1-carboxyethylamino)-1-oxopropan-2-yl]amino]-4-oxobutyl]-(hydroxymethyl)-oxophosphanium can be compared with other similar compounds, such as:
3-Amino-1,2,4-triazole: This compound is a heterocyclic organic compound with similar amino and triazole groups.
3-Amino-4-cyanofurazan: This compound is used in the synthesis of polyfunctional enaminonitriles and has applications in the preparation of heterocycles.
The uniqueness of this compound lies in its complex structure and diverse functional groups, which contribute to its wide range of reactivity and applications.
Eigenschaften
Molekularformel |
C11H21N3O6P+ |
|---|---|
Molekulargewicht |
322.27 g/mol |
IUPAC-Name |
[3-amino-4-[[1-(1-carboxyethylamino)-1-oxopropan-2-yl]amino]-4-oxobutyl]-(hydroxymethyl)-oxophosphanium |
InChI |
InChI=1S/C11H20N3O6P/c1-6(9(16)14-7(2)11(18)19)13-10(17)8(12)3-4-21(20)5-15/h6-8,15H,3-5,12H2,1-2H3,(H2-,13,14,16,17,18,19)/p+1 |
InChI-Schlüssel |
MBABJNABABMUCR-UHFFFAOYSA-O |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CC[P+](=O)CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,5S,6S,9S)-5,9,13-trimethyl-3-oxatricyclo[7.4.0.0<2,6>]trideca-1(13),10-die ne-4,12-dione](/img/structure/B14782151.png)
![1-[4-(2-Hydroxyethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14782152.png)
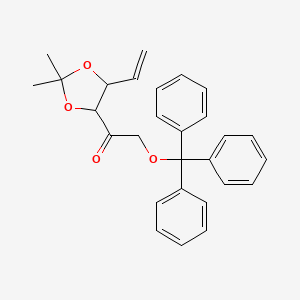
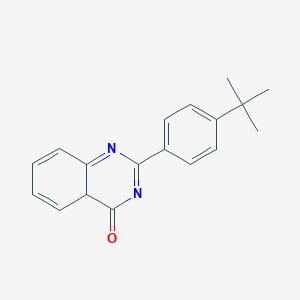
![2-Chloro-7-methylpyrazolo[1,5-A]pyridine](/img/structure/B14782177.png)
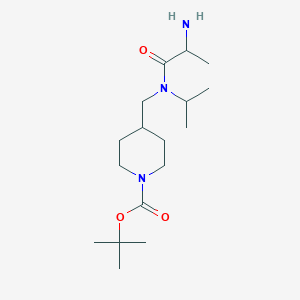
![4-[[2-[2-(Diphenylmethyl)phenyl]-5-tetrazolyl]methyl]phenol](/img/structure/B14782194.png)
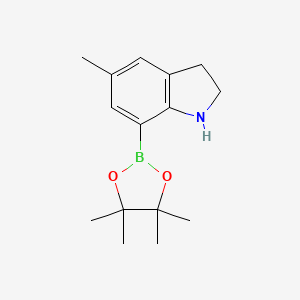
![2-amino-N-[(2,5-dichlorophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14782208.png)
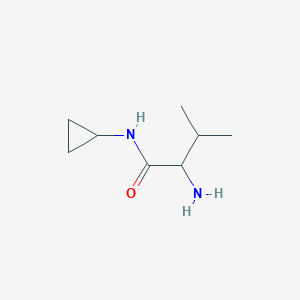

![(8S,9S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B14782237.png)
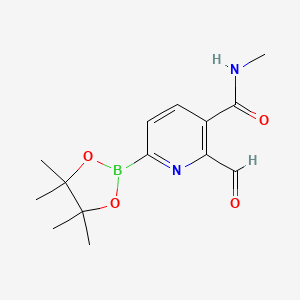
![[(10S,13S,17R)-17-acetyl-6-chloro-1-(chloromethyl)-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14782240.png)
